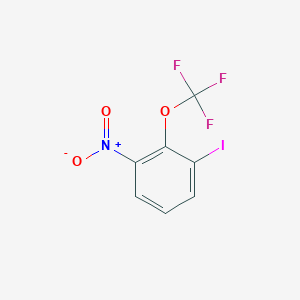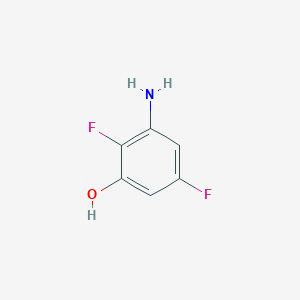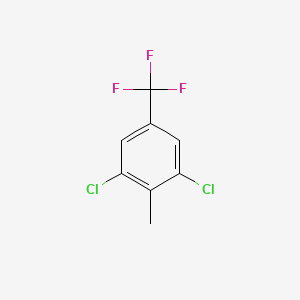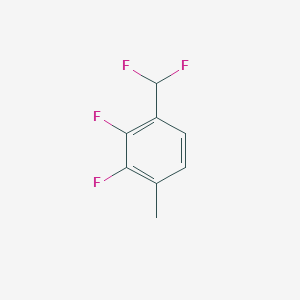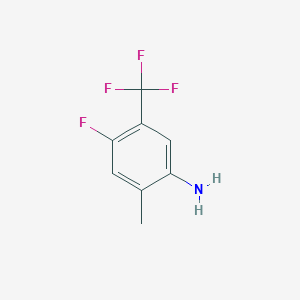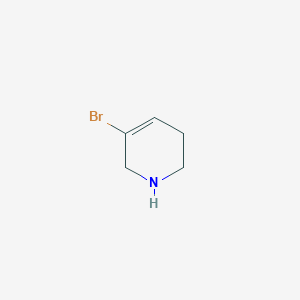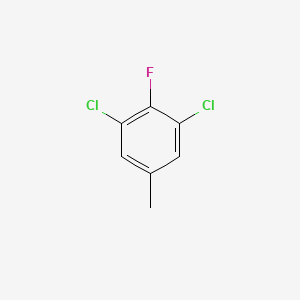
3,5-Dichloro-4-fluorotoluene
描述
3,5-Dichloro-4-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluorotoluene typically involves halogenation reactions. One common method is the diazotization of 3,5-dichloro-4-aminotoluene followed by fluorination. The reaction conditions often include the use of anhydrous hydrogen fluoride and a diazonium salt intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
3,5-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted toluenes with various functional groups.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives.
Oxidation: Products include benzoic acid derivatives.
科学研究应用
3,5-Dichloro-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-4-fluorotoluene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals .
相似化合物的比较
Similar Compounds
3,5-Dichlorotoluene: Lacks the fluorine atom, leading to different reactivity and applications.
4-Fluorotoluene: Lacks the chlorine atoms, resulting in different chemical properties.
3,5-Difluorotoluene:
Uniqueness
3,5-Dichloro-4-fluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research contexts .
属性
IUPAC Name |
1,3-dichloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNDMIUOQYDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


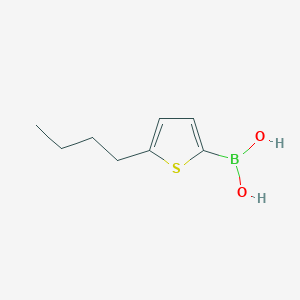

![5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B3110542.png)
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B3110544.png)
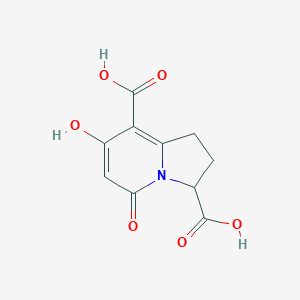
![methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate](/img/structure/B3110558.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)

